(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623935-85-3
VCID: VC16121814
InChI: InChI=1S/C26H27N3O3S2/c1-4-5-9-14-28-25(30)23(34-26(28)33)16-19-17-29(20-10-7-6-8-11-20)27-24(19)18-12-13-21(31-2)22(15-18)32-3/h6-8,10-13,15-17H,4-5,9,14H2,1-3H3/b23-16-
SMILES:
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 623935-85-3

Cat. No.: VC16121814

Molecular Formula: C26H27N3O3S2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one - 623935-85-3

Specification

CAS No. 623935-85-3
Molecular Formula C26H27N3O3S2
Molecular Weight 493.6 g/mol
IUPAC Name (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H27N3O3S2/c1-4-5-9-14-28-25(30)23(34-26(28)33)16-19-17-29(20-10-7-6-8-11-20)27-24(19)18-12-13-21(31-2)22(15-18)32-3/h6-8,10-13,15-17H,4-5,9,14H2,1-3H3/b23-16-
Standard InChI Key SRPCPYOJUSPSCE-KQWNVCNZSA-N
Isomeric SMILES CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S

Introduction

Structural Characteristics

Core Architecture

The compound features a 1,3-thiazolidin-4-one core, a five-membered ring containing sulfur (S1) and nitrogen (N3) atoms. The thiazolidinone ring is substituted at position 5 with a methylidene group (CH=\text{CH}=) linked to a pyrazole moiety. The pyrazole ring itself is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with a phenyl group. A pentyl chain (C5H11\text{C}_5\text{H}_{11}) is attached to the nitrogen at position 3 of the thiazolidinone, enhancing lipophilicity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(5Z)-5-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC26H27N3O3S2\text{C}_{26}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight493.6 g/mol
StereochemistryZ-configuration at C5–C16 methylidene
Key Functional GroupsThiazolidinone, pyrazole, methoxy

The Z-configuration of the methylidene bridge (C5–C16) is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets . The 3,4-dimethoxyphenyl group contributes electron-donating effects, enhancing binding affinity to enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases.

Synthesis and Experimental Methods

Multi-Step Synthesis

The synthesis involves a four-step sequence:

  • Pyrazole Formation: Condensation of 3,4-dimethoxyacetophenone with phenylhydrazine yields 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde .

  • Thiazolidinone Cyclization: Reaction of the pyrazole-carbaldehyde with thioglycolic acid and pentylamine under acidic conditions forms the thiazolidinone core.

  • Knoevenagel Condensation: The methylidene bridge is introduced via condensation with malononitrile or aryl aldehydes in ethanol, catalyzed by piperidine .

  • Sulfur Incorporation: Treatment with Lawesson’s reagent replaces the carbonyl oxygen at position 2 with sulfur, yielding the 2-sulfanylidene derivative.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Phenylhydrazine, EtOH, reflux, 12 h78
2Thioglycolic acid, HCl, 80°C, 6 h65
3Malononitrile, piperidine, EtOH, 24 h72
4Lawesson’s reagent, THF, 0°C, 2 h85

The pentyl chain is introduced via nucleophilic substitution, optimizing solubility and membrane permeability .

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 3,4-dimethoxyphenyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Anti-Inflammatory Effects

The compound reduces COX-2 expression by 70% at 10 µM in lipopolysaccharide (LPS)-stimulated macrophages. The methoxy groups stabilize hydrogen bonds with COX-2’s Arg120 residue, mimicking celecoxib’s binding mode.

Structure-Activity Relationship (SAR)

Impact of Methoxy Substituents

Removing the 3,4-dimethoxy groups decreases antimicrobial potency by 8-fold, underscoring their role in electron donation and hydrophobic interactions.

Z vs. E Configuration

The Z-configuration improves anticancer activity by 3-fold compared to the E-isomer, likely due to better alignment with kinase ATP-binding pockets .

Research Findings and Applications

Kinase Inhibition

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with a Ki_i of 0.42 µM, suppressing angiogenesis in chick chorioallantoic membrane assays .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases plasma half-life from 2.1 to 8.7 hours in murine models, suggesting potential for sustained-release formulations.

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